Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-
CAS No.: 180574-25-8
Cat. No.: VC0071882
Molecular Formula: C20H21F3N6O
Molecular Weight: 418.424
* For research use only. Not for human or veterinary use.
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- - 180574-25-8](/images/no_structure.jpg)
Specification
CAS No. | 180574-25-8 |
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Molecular Formula | C20H21F3N6O |
Molecular Weight | 418.424 |
IUPAC Name | 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
Standard InChI | InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1 |
Standard InChI Key | PIDPKDDJFRPRNN-WMZOPIPTSA-N |
SMILES | C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O |
Introduction
Chemical Identity and Properties
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- is precisely identified through several standardized chemical identifiers and possesses specific physical and chemical properties that derive from its complex molecular structure.
Chemical Identifiers and Basic Properties
The compound is formally identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 180574-25-8 |
Molecular Formula | C20H21F3N6O |
Molecular Weight | 418.424 g/mol |
IUPAC Name | 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
Standard InChI | InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1 |
Standard InChIKey | PIDPKDDJFRPRNN-WMZOPIPTSA-N |
Physical and Chemical Properties
The physical and chemical properties of this compound are determined by its molecular structure and the various functional groups it contains. While specific experimental data may be limited, theoretical predictions based on its structure suggest the following properties:
Physical Property | Predicted Value/Characteristic |
---|---|
Physical State | Likely solid at room temperature |
Color | Presumably white to off-white crystalline powder |
Solubility | Limited water solubility; better solubility in organic solvents such as DMSO, methanol, and chloroform |
Log P | Moderately lipophilic (estimated >3) due to aromatic rings and trifluoromethyl group |
Hydrogen Bond Donors | 2 (phenolic OH and secondary amine NH) |
Hydrogen Bond Acceptors | Multiple (N atoms in tetrazole ring, piperidine N, phenolic O) |
pKa Values | Acidic phenol group (pKa ~10); basic piperidine nitrogen (pKa ~9-10) |
Stereochemical Features
The stereochemistry of this compound is particularly noteworthy and contributes significantly to its three-dimensional structure and potential biological interactions. The (2S-cis)- designation indicates:
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The "2S" refers to the S absolute configuration at the 2-position of the piperidine ring (where the phenyl group is attached)
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The "cis" designation indicates the relative orientation of substituents at positions 2 and 3 of the piperidine ring, placing both the phenyl group and the aminomethyl connection on the same face of the piperidine ring
This specific stereochemical arrangement creates a well-defined three-dimensional structure that would likely be crucial for any selective interactions with biological targets. The maintenance of this stereochemistry would be a critical consideration in any synthetic approach to this compound.
Synthetic Approach | Description | Potential Advantages |
---|---|---|
Convergent Synthesis | Independent preparation of tetrazole and piperidine components followed by coupling | More efficient for complex targets; better control of stereochemistry |
Linear Synthesis | Sequential buildup of the molecule from a suitable starting material | Potentially fewer purification steps; may be more suitable for specific structural features |
Chemoenzymatic Approach | Use of enzymes for stereoselective transformations | Excellent stereoselectivity; environmentally friendly |
Tetrazole Formation
The preparation of the tetrazole moiety typically employs one of several established methods, with the most common approaches utilizing azide chemistry. For the specific 5-(trifluoromethyl)-1H-tetrazole component, common synthetic routes might include:
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[2+3] Cycloaddition reaction between trifluoroacetonitrile and sodium azide
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Reaction of trifluoroacetic acid derivatives with appropriate azide sources
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Transformation of a preformed tetrazole through functionalization reactions
These methods often require careful control of reaction conditions due to the potentially hazardous nature of azide reagents. The regioselective attachment of this tetrazole to the phenol core would require additional synthetic considerations.
Stereoselective Piperidine Synthesis
The stereospecific synthesis of the 2-phenyl-3-piperidinyl component with (2S-cis) configuration presents a significant synthetic challenge. Several approaches might be considered:
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Starting with a suitable chiral precursor that already contains the desired stereochemistry
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Stereoselective reduction of pyridinium salts, similar to methods described for fentanyl derivatives and related compounds
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Asymmetric synthesis using chiral catalysts or auxiliaries
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Resolution of racemic mixtures to isolate the desired stereoisomer
The specific 2-phenyl-3-piperidine structural element might be prepared through modifications of methods described for related compounds in the literature. For example, the preparation of 4-anilidopiperidines in fentanyl synthesis involves hydrogenation of pyridinium salts over platinum oxide, which could potentially be adapted with appropriate modifications to achieve the desired stereochemistry .
Coupling Strategies
The connection of the tetrazole-substituted phenol and the stereospecific piperidine components would likely involve:
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Functionalization of the phenol core with an appropriate reactive group (e.g., halomethyl, formyl)
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Nucleophilic substitution or reductive amination reaction with the amine group of the piperidine component
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Careful purification to maintain stereochemical integrity
Common synthetic challenges in these coupling reactions include:
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Prevention of racemization or epimerization at stereogenic centers
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Selective functionalization in the presence of multiple reactive groups
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Optimization of reaction conditions to favor the desired product over potential side reactions
Purification and Analysis
The final steps in the synthesis would involve:
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Chromatographic purification (e.g., column chromatography, preparative HPLC)
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Crystallization to obtain the pure stereoisomer
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Comprehensive analysis to confirm structure and stereochemistry through techniques such as NMR spectroscopy, X-ray crystallography, and chiral HPLC
These synthetic approaches would require significant optimization and validation through experimental work, with particular attention to the maintenance and verification of the specified stereochemistry .
Structural Characteristics
Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- possesses several distinct structural features that contribute to its chemical properties and potential biological activities. Understanding these structural elements is essential for predicting its behavior in chemical reactions and biological systems.
Key Structural Elements
The compound can be dissected into several key structural components:
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Phenol Core: Serves as the central scaffold, providing:
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A hydroxyl group that can participate in hydrogen bonding
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Enhanced water solubility relative to simple aromatic compounds
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Potential for interaction with biological targets through hydrogen bonding
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Tetrazole Moiety: The 5-(trifluoromethyl)-1H-tetrazol-1-yl group attached at the 4-position of the phenol ring introduces:
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High nitrogen content (four nitrogen atoms in the ring)
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Enhanced metabolic stability compared to carboxylic acid groups
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Potential for interaction with biological targets through hydrogen bonding and dipole interactions
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The trifluoromethyl substituent, which increases lipophilicity and metabolic stability
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Aminomethyl Linker: Connects the phenol core to the piperidine group, providing:
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Flexibility in the molecular structure
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A secondary amine that can act as both a hydrogen bond donor and acceptor
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Potential for protonation under physiological conditions
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Piperidine Ring with Phenyl Substituent: The six-membered nitrogen-containing heterocycle with:
Three-Dimensional Structure
The three-dimensional structure of this compound is largely determined by:
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The chair conformation of the piperidine ring
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The (2S-cis) stereochemistry that places both the phenyl group and the aminomethyl connection on the same face of the piperidine ring
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The preferred orientations of the phenyl groups (both the one attached to the piperidine and the phenol core)
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The tetrazole ring's planar structure and its orientation relative to the phenol ring
These structural features combine to create a specific three-dimensional arrangement that would be expected to interact with biological targets in a highly selective manner.
Electronic Properties
The electronic properties of this compound are influenced by several features:
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The electron-withdrawing effect of the trifluoromethyl group, which increases the acidity of the phenolic hydroxyl group
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The electron-rich tetrazole ring, which can participate in various interactions with biological targets
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The basicity of the piperidine nitrogen and the secondary amine
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The aromatic character of both the phenol core and the phenyl substituent on the piperidine ring
Structure-Activity Relationships
The specific structural elements of this compound suggest several structure-activity relationships that might be relevant for its potential biological activities:
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Tetrazole Moiety: The tetrazole ring, particularly with the trifluoromethyl substituent, likely contributes to:
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Increased metabolic stability compared to carboxylic acid analogues
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Enhanced lipophilicity and membrane permeability
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Potential for specific interactions with protein binding sites
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Stereochemical Features: The (2S-cis) configuration at the piperidine ring:
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Creates a specific three-dimensional arrangement that could be crucial for receptor recognition
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May significantly impact potency and selectivity for biological targets
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Draws parallels to other stereochemically defined compounds where small changes in stereochemistry dramatically alter biological activity
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Multiple Functional Groups: The presence of various functional groups (phenol, amine, tetrazole) provides:
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Multiple sites for interaction with biological targets
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Potential for hydrogen bonding, ionic interactions, and hydrophobic interactions
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Opportunities for metabolism and further derivatization
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Research Gaps and Future Directions
Current research gaps and potential future directions for investigation of this compound include:
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Biological Screening: Comprehensive screening against various targets to identify specific biological activities
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Structure-Activity Relationship Studies: Systematic modifications of key structural elements to understand their contribution to any identified activities
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Stereochemical Investigations: Synthesis and evaluation of different stereoisomers to determine the importance of the (2S-cis) configuration
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Metabolism Studies: Investigation of metabolic pathways and stability in biological systems
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Binding Studies: If activity is identified, detailed studies of binding modes with relevant targets
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Synthetic Optimization: Development of more efficient synthetic routes, particularly those that ensure stereochemical purity
These research directions would provide valuable insights into the properties and potential applications of this specialized molecule .
Analytical Methods for Characterization
Proper characterization of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- requires a combination of analytical techniques to confirm its structure, purity, and stereochemistry. These methods are essential for validating synthetic procedures and ensuring the identity of the compound for research purposes.
Spectroscopic Methods
Several spectroscopic techniques are particularly valuable for characterizing this compound:
Chromatographic Methods
Chromatographic techniques are essential for assessing purity and separating stereoisomers:
Methods for Stereochemical Analysis
Confirming the specific (2S-cis)- stereochemistry requires specialized techniques:
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X-ray Crystallography: Provides definitive confirmation of absolute stereochemistry if suitable crystals can be obtained
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Circular Dichroism (CD) Spectroscopy: Useful for determining absolute configuration by comparing with compounds of known stereochemistry
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Optical Rotation: Measurement of specific rotation can provide information about enantiomeric composition
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NMR with Chiral Shift Reagents: Can help distinguish between stereoisomers without physical separation
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NOE Experiments: Nuclear Overhauser Effect experiments can provide information about the spatial arrangement of groups in the molecule, helping to confirm the cis configuration
Additional Characterization Methods
For comprehensive characterization, additional methods may be employed:
Method | Information Provided |
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Elemental Analysis | Confirmation of elemental composition (C, H, N, O, F) |
Melting Point Determination | Narrow melting range indicates high purity |
Crystallographic Analysis | Detailed three-dimensional structure |
Thermal Analysis (DSC/TGA) | Thermal stability and phase transitions |
Solubility Studies | Behavior in various solvents; relevant for formulation development |
These analytical methods, used in combination, provide a comprehensive characterization of the compound, confirming its identity, purity, and stereochemical configuration. Such thorough characterization is essential for any further studies involving this compound, whether in chemical research or biological evaluations .
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